Compound Description: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of equilibrative nucleoside transporters (ENTs) with greater selectivity for ENT2 over ENT1. [] It acts as an irreversible, non-competitive inhibitor by reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting the Km. []
Relevance: FPMINT shares the core 2-fluorophenylpiperazine moiety with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This structural similarity suggests potential shared pharmacological properties related to ENT inhibition.
Compound 3c
Compound Description: Compound 3c is an analogue of FPMINT with a modified aromatic ring structure. [] It demonstrates potent inhibition of ENT1 and ENT2, acting as an irreversible, non-competitive inhibitor like FPMINT. [] Molecular docking analysis suggests a different binding site for compound 3c in ENT1 compared to conventional inhibitors. []
Relevance: Similar to FPMINT, compound 3c shares the 2-fluorophenylpiperazine core with N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This shared structural feature, alongside the potent ENT inhibition exhibited by both compound 3c and FPMINT, suggests potential shared biological activity with the target compound.
Compound Description: 7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6b) is an N-piperazinyl quinolone derivative. [] It exhibits significant cytotoxic activity against human breast tumor cell lines. []
Relevance: Compound 6b shares the furan-2-yl-ethyl-piperazine moiety with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] The presence of this common substructure suggests potential shared chemical and biological properties.
Compound Description: 2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant) is an adenosine A2a receptor antagonist. [] It has been investigated in phase III clinical trials for the treatment of Parkinson's disease. []
Relevance: Preladenant shares the furan-2-yl group and piperazine ring with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This structural similarity, alongside Preladenant's role as an A2a receptor antagonist, suggests the target compound might also possess activity at adenosine receptors.
Compound Description: (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I) is a flexible piperidine molecule that serves as a lead compound in the development of dopamine transporter (DAT) inhibitors. []
Relevance: Compound I incorporates a 4-fluorobenzylpiperidine moiety, which, although arranged differently, shares structural similarity with the 2-fluorophenylpiperazine present in N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This common structural motif, coupled with Compound I's activity at the DAT, suggests the target compound might also interact with monoamine transporters.
Compound Description: cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues represent a series of conformationally constrained 3,6-disubstituted piperidine derivatives. [] These molecules are designed based on the lead compound (I) and are investigated for their affinity at dopamine, serotonin, and norepinephrine transporters. []
Relevance: Although these analogues exhibit a different core structure, their development as structurally constrained versions of Compound I, which shares a structural motif with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, highlights the significance of the fluorobenzylpiperidine/fluorophenylpiperazine motif in interacting with monoamine transporters. []
Compound Description: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide. [, ] It displays significant cytotoxic activity against the human glioblastoma U-87 cell line. [, ]
Relevance: This compound features a 4-fluorophenyl group, highlighting the recurrent use of this motif in medicinal chemistry. [, ] While the overall structure differs significantly from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, the presence of the 4-fluorophenyl group suggests the target compound might also exhibit biological activity related to its fluorinated aromatic ring.
Norfloxacin
Compound Description: Norfloxacin is a quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. []
Relevance: Although Norfloxacin differs significantly in structure from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, it exemplifies the use of fluoro-substituted aromatic rings in medicinal chemistry, particularly for antibacterial applications. [] This emphasizes the potential importance of the 2-fluorophenyl group in the target compound's biological activity.
Compound Description: These compounds, synthesized as part of a study on serotonin receptor interactions, all share a 1-(fluorophenyl)piperazin-4-yl moiety. [] They were evaluated for their affinity for serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors and demonstrated moderate interactions. []
Relevance: These compounds highlight the recurrent use of the fluorophenylpiperazine structure in medicinal chemistry, particularly for targeting serotonin receptors. [] The direct structural similarity between the 1-(fluorophenyl)piperazin-4-yl moiety in these compounds and the 2-fluorophenylpiperazine in N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide suggests the target compound might also possess affinity for serotonin receptors.
MK-0448
Compound Description: MK-0448 (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) is a selective blocker of the Kv1.5 channel. [] It has been developed for the treatment of atrial fibrillation (AF). [] MK-0448 blocks the Kv1.5 current and alters human right atrial action potentials in a manner dependent on the presence of sinus rhythm or atrial fibrillation. []
Relevance: MK-0448 features a 4-fluorophenyl group, demonstrating the continued relevance of this structural element in designing drugs targeting various biological pathways. [] While its structure differs significantly from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, the shared presence of a fluorophenyl group underscores the potential significance of this motif in the target compound's biological activity.
Compound Description: (R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p, AMG 628) is a potent transient receptor potential vanilloid 1 (TRPV1) antagonist. [] It exhibits excellent aqueous solubility and a reduced half-life compared to its predecessor, AMG 517. [] Compound 16p effectively blocks TRPV1-mediated physiological responses in vivo, reducing thermal hyperalgesia in rats. []
Relevance: Compound 16p features a 4-fluorophenylethylpiperazine moiety, highlighting the relevance of this structure in the development of TRPV1 antagonists. [] While the overall structure differs from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, the shared presence of a fluorophenyl-substituted piperazine ring suggests potential overlap in their biological activities, particularly related to TRPV1 antagonism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.